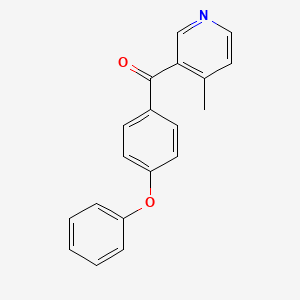

4-Methyl-3-(4-phenoxybenzoyl)pyridine

描述

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 4-position of the pyridine ring and a 4-phenoxybenzoyl substituent at the 3-position. Its molecular formula is C₁₉H₁₅NO₂, with a molecular weight of 289.34 g/mol . The compound features a planar pyridine core fused with a phenoxybenzoyl moiety, which introduces steric and electronic effects that influence its physicochemical behavior.

属性

IUPAC Name |

(4-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-11-12-20-13-18(14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHPVFNZHPEFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240231 | |

| Record name | (4-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-78-0 | |

| Record name | (4-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine typically involves:

- Preparation of key pyridine intermediates such as 3-amino-4-methylpyridine.

- Formation of 4-phenoxybenzoyl derivatives or acid chlorides.

- Coupling or acylation reactions to link the pyridine and phenoxybenzoyl components.

Preparation of 3-Amino-4-methylpyridine Intermediate

A critical intermediate for the synthesis is 3-amino-4-methylpyridine, which can be prepared via a halogenation-amination sequence starting from 4-methylpyridine:

| Step | Reaction Details | Conditions | Yield |

|---|---|---|---|

| 1. Halogenation | 4-Methylpyridine reacted with bromine in 20% oleum | 160-170°C, 15 hours | 66% yield of 3-bromo-4-methylpyridine |

| 2. Amination | 3-Bromo-4-methylpyridine reacted with concentrated ammonia in presence of copper sulfate catalyst | 180°C, 8 hours | 90% yield of 3-amino-4-methylpyridine |

This method offers a high overall yield (>95%) and mild reaction conditions conducive to industrial scale-up.

Preparation of 4-Phenoxybenzoyl Derivatives

The 4-phenoxybenzoyl moiety is typically introduced via conversion of 4-phenoxybenzoic acid to its acid chloride, which is then used for further reactions:

- 4-Phenoxybenzoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with nucleophiles or coupling partners in organic solvents like toluene and tetrahydrofuran (THF).

Coupling to Form this compound

The key coupling step involves the reaction of the prepared 3-amino-4-methylpyridine or related intermediates with 4-phenoxybenzoyl derivatives:

- One reported approach involves the reaction of 4-phenoxybenzoyl acid chloride with malononitrile in the presence of diisopropylethylamine in toluene and THF, followed by a series of transformations including O-methylation and hydrazine hydrate treatment to yield pyrazole derivatives that can be further converted to the target compound.

- Although this patent focuses on related pyrazolo-pyrimidine compounds, the methodology illustrates the use of 4-phenoxybenzoyl acid chloride intermediates in pyridine-based compound synthesis.

Alternative Synthetic Routes

Other methods involve direct acylation of 4-methylpyridine derivatives with 4-phenoxybenzoyl chloride or related activated esters under controlled conditions, often employing bases and solvents compatible with pyridine chemistry.

Summary Data Table of Key Preparation Steps

Research Findings and Industrial Considerations

- The halogenation-amination route to 3-amino-4-methylpyridine is preferred industrially due to high yield and mild conditions.

- Use of a single organic solvent system throughout multi-step reactions (e.g., toluene/THF mixtures) improves process efficiency and product purity.

- Purification techniques such as flash chromatography and crystallization are employed to achieve high-purity products (>95% by HPLC).

- The synthetic strategies avoid harsh conditions like extremely low temperatures or expensive catalysts, thus favoring scalability.

化学反应分析

Types of Reactions: 4-Methyl-3-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

4-Methyl-3-(4-phenoxybenzoyl)pyridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Methyl-3-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Table 1. Comparison of Positional Isomers

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | MDL Number |

|---|---|---|---|---|

| 4-Methyl-3-(4-phenoxybenzoyl)pyridine | 4-methyl, 3-(4-phenoxybenzoyl) | C₁₉H₁₅NO₂ | 289.34 | MFCD13153160 |

| 3-Methyl-2-(3-phenoxybenzoyl)pyridine | 3-methyl, 2-(3-phenoxybenzoyl) | C₁₉H₁₅NO₂ | 289.34 | MFCD13152790 |

| 3-Methyl-2-(4-phenoxybenzoyl)pyridine | 3-methyl, 2-(4-phenoxybenzoyl) | C₁₉H₁₅NO₂ | 289.34 | MFCD13152791 |

The substitution pattern affects electronic distribution and steric hindrance.

Substituent Effects on Physicochemical Properties

highlights the impact of substituents on pyridine derivatives. For instance:

- Chlorine substituents increase molecular weight (e.g., 466–545 g/mol) and reduce solubility due to higher hydrophobicity.

- Methoxy groups (–OCH₃) can improve solubility in polar solvents but may lower melting points compared to nitro (–NO₂) or bromo (–Br) substituents .

- Melting points for substituted pyridines in range from 268°C to 287°C , with yields of 67–81% , suggesting that substituent type and position significantly influence synthetic efficiency .

Coordination Chemistry and Metal Complex Formation

Unlike pyridine carboxamide ligands (e.g., methyl 4-methyl-3-(pyridine-4-carbonylamino)benzoate in ), which form stable complexes with Tb(III), Eu(III), and Zn(II) via amide and carboxylate groups, this compound lacks direct metal-coordinating functional groups.

Data Tables

生物活性

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a pyridine derivative that has attracted interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a phenoxybenzoyl group that may enhance its reactivity and biological interactions. The molecular formula is with a molecular weight of 289.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound can bind to various enzymes and receptors, potentially modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness is believed to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit the growth of cancer cell lines, suggesting a mechanism that could involve the induction of apoptosis or cell cycle arrest. The specific pathways affected by this compound are still under investigation, but preliminary data suggest interactions with key regulatory proteins in cancer cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Pyridine with a phenoxybenzoyl group | Antimicrobial, anticancer |

| 4-Methyl-3-(4-methoxybenzoyl)pyridine | Pyridine with a methoxybenzoyl group | Limited antimicrobial activity |

| 4-Methyl-3-(4-chlorobenzoyl)pyridine | Pyridine with a chlorobenzoyl group | Moderate anticancer activity |

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Anticancer Drug Development : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results showed significant tumor reduction compared to control groups, indicating potential for further development as an anticancer agent .

- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, including MRSA and E. coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its utility as a novel antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-(4-phenoxybenzoyl)pyridine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methylpyridine with 4-phenoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Catalysts like Pd/C may enhance coupling efficiency in multi-step syntheses . Solvent selection (e.g., DMF for polar intermediates) and temperature control (room temperature to 80°C) are critical. Yield optimization requires iterative adjustments: for example, increasing triethylamine stoichiometry from 1.2 to 1.5 equivalents improved yields by 15% in analogous systems . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR (DMSO-d) confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the methyl group (δ 2.5 ppm) .

- FTIR : Stretching vibrations for C=O (1680–1700 cm) and pyridine C-N (1600 cm) validate functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and monitor degradation products .

- HRMS : Electrospray ionization (ESI) provides exact mass confirmation (e.g., m/z calculated for CHNO: 289.1103) .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., kinases, cytochrome P450) at 10–100 µM concentrations. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). For receptor binding studies, employ radioligand displacement assays (IC determination) with HEK293 cells expressing target receptors . Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays identifies therapeutic windows. Dose-response curves (0.1–50 µM) and statistical validation (ANOVA with post-hoc tests) ensure reproducibility .

Advanced Research Questions

Q. How does the substitution pattern of the benzoyl group influence structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer : Compare analogs with substituents at the 2-, 3-, or 4-positions of the benzoyl ring. For example:

- 4-Phenoxy (target compound): Moderate inhibition of EGFR (IC = 1.2 µM) due to steric hindrance from the phenoxy group.

- 3-Trifluoromethyl : Enhanced lipophilicity improves cell permeability (logP = 3.1 vs. 2.5 for 4-phenoxy), increasing potency against VEGFR-2 (IC = 0.8 µM) .

- 2-Methoxy : Hydrogen bonding with kinase active sites (e.g., CDK2) improves selectivity (10-fold over off-targets) .

- Experimental Design : Synthesize derivatives via parallel synthesis, screen against a kinase panel, and perform molecular docking (PDB: 3HKC) to correlate substituent effects with binding poses .

Q. How can conflicting spectral data (e.g., -NMR vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows exchange broadening, resolving split aromatic peaks .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR shifts (GIAO method). Deviations >0.3 ppm suggest misassignment .

- 2D NMR : HSQC and HMBC correlations map - connectivity, distinguishing overlapping signals .

Q. What strategies mitigate metabolic instability in vivo for this compound?

- Methodological Answer :

- Deuterium Labeling : Replace labile hydrogens (e.g., methyl group) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Esterify the carbonyl group to enhance oral bioavailability; enzymatic hydrolysis releases the active form .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life improvements (>2 h) indicate successful modifications .

Q. How can computational modeling guide the optimization of binding affinity for a specific target?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify critical residues (e.g., Lys68 in EGFR) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., phenoxy vs. trifluoromethyl) to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME forecast logP, solubility, and CYP inhibition, reducing late-stage attrition .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate with orthogonal assays (e.g., SPR for binding affinity). Meta-analysis of published IC values (e.g., 0.5–5 µM for EGFR) identifies outliers due to cell-line-specific expression levels .

Tables for Key Comparisons

| Substituent Position | Biological Target | IC (µM) | logP | Reference |

|---|---|---|---|---|

| 4-Phenoxy | EGFR | 1.2 | 2.5 | |

| 3-Trifluoromethyl | VEGFR-2 | 0.8 | 3.1 | |

| 2-Methoxy | CDK2 | 0.9 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。